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Compound of Interest

Compound Name: ATTO 565 amine

Cat. No.: B15136913

Introduction

ATTO 565 is a high-performance fluorescent dye belonging to the rhodamine family,
recognized for its exceptional photostability, high fluorescence quantum yield, and strong
absorption.[1][2][3] These characteristics make it an ideal label for a wide range of applications
in molecular biology, diagnostics, and drug development, including fluorescence in-situ
hybridization (FISH), real-time PCR, single-molecule detection, and high-resolution microscopy.
[1][2][4] This document provides detailed protocols for the covalent conjugation of ATTO 565 to
oligonucleotides modified with a primary aliphatic amine, a robust and widely used method for
producing fluorescently labeled nucleic acids.[5][6]

The conjugation process relies on the reaction between an N-hydroxysuccinimide (NHS) ester
of ATTO 565 and a primary amine group on the oligonucleotide.[5][7] This amine group can be
incorporated at the 5' or 3' terminus, or internally within the sequence during oligonucleotide
synthesis.[5][8] The resulting amide bond is highly stable, ensuring a permanent attachment of
the fluorescent dye to the oligonucleotide.[5][7]

Principle of the Reaction

The labeling chemistry is a nucleophilic acyl substitution. The primary aliphatic amine on the
oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This
leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a
byproduct.[5][7] The reaction is most efficient in a slightly alkaline environment, with a pH range
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of 8.0 to 9.0, which ensures that the primary amine is deprotonated and thus sufficiently
nucleophilic.[1][9][10]
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Figure 1: Reaction mechanism for conjugating ATTO 565 NHS ester to an amino-modified
oligonucleotide.

Quantitative Data
Spectroscopic Properties of ATTO 565

The following table summarizes the key optical properties of the ATTO 565 dye, which are
crucial for experimental setup and data analysis.

Property Value Reference
Maximum Absorption (Amax) 563 nm [31[4]

Molar Extinction Coefficient (¢) 120,000 M~icm~1 [2][4]
Maximum Emission (Aem) 592 nm [2][4]
Fluorescence Quantum Yield ~90% [3]
Recommended Quencher BHQ®-2 [4]

Recommended Reaction Parameters
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Successful conjugation depends on optimizing several key parameters. The table below

provides recommended starting conditions.

Parameter

Recommended Value

Notes

Reaction Buffer

0.1 M Sodium Bicarbonate or

Sodium Borate

Buffers containing primary
amines (e.g., Tris) must be
avoided as they compete with
the oligonucleotide for the
NHS ester.[5][11]

pH

8.0-9.0

Optimal for ensuring the amine
is deprotonated and reactive.
[9][10] Below this range, the
reaction is slow; above it, NHS
ester hydrolysis increases.[5]
[12]

Molar Ratio (Dye:Oligo)

5-10 fold molar excess of dye

A surplus of the dye helps
drive the reaction to
completion. This may require

optimization.[1]

Oligonucleotide Concentration

0.1-0.8mM

Higher concentrations can
improve reaction kinetics.[1]
[13]

Reaction Time

1 - 2 hours (up to overnight)

The reaction is often complete
within 30 minutes, but longer

times can ensure higher

efficiency.[1][11]
Temperature Room Temperature (~25°C) [13]
Fluorescent dyes are
Light Conditions Protected from light susceptible to photobleaching.

[13]

Detailed Experimental Protocols
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This section provides a comprehensive methodology for labeling amino-modified
oligonucleotides with ATTO 565 NHS ester.

Materials and Equipment

Reagents:

o Amino-modified oligonucleotide (lyophilized)

o ATTO 565 NHS ester

e Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1][12]
o Sodium Bicarbonate (NaHCOs) or Sodium Borate (NazB4O7:10H20)[13][14]
* Nuclease-free water

e 3 M Sodium Acetate (NaOAc), pH 5.2[5]

e 100% Ethanol (cold, -20°C)[5]

e 70% Ethanol (cold, -20°C)[5]

 Gelfiltration resin (e.g., Sephadex G-25)

o Elution buffer (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 8.0)

Equipment:

Microcentrifuge

Vortex mixer

Laboratory shaker[13]

UV-Vis Spectrophotometer

Pipettes and nuclease-free tips
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e Microcentrifuge tubes (1.5 mL or 2.0 mL)

o Gel filtration columns

Reagent Preparation

e 0.1 M Sodium Bicarbonate Buffer (pH 8.5): Dissolve 84 mg of sodium bicarbonate in 9 mL of
nuclease-free water. Adjust the pH to 8.5 using 1 M NaOH. Bring the final volume to 10 mL
with nuclease-free water. Filter sterilize and store at 4°C.

» Amino-Modified Oligonucleotide Stock Solution: Dissolve the lyophilized oligonucleotide in
the 0.1 M Sodium Bicarbonate Buffer (pH 8.5) to a final concentration of approximately 0.1-
0.5 mM.[1][13] For example, dissolve 10 nmol of the oligo in a final volume of 100 pL.

e ATTO 565 NHS Ester Stock Solution: ATTO 565 NHS ester is moisture-sensitive.[1] Allow the
vial to warm to room temperature before opening. Immediately before use, prepare a 10
mg/mL stock solution by dissolving the dye in anhydrous DMSO.[1]

Experimental Workflow: Conjugation Reaction
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Figure 2: Workflow for the conjugation of ATTO 565 to an amino-modified oligonucleotide.
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Procedure:

In a microcentrifuge tube, add the dissolved amino-modified oligonucleotide.

Add the calculated volume of the ATTO 565 NHS ester stock solution to achieve a 5-10 fold

molar excess.

Gently vortex the tube to mix the contents.

Incubate the reaction for 1-2 hours at room temperature on a laboratory shaker.[13] Ensure
the tube is covered with aluminum foil to protect the dye from light.[13]

Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted dye and the NHS byproduct, which can interfere
with downstream applications.[5][15] HPLC is the most effective method for achieving high
purity, but ethanol precipitation and gel filtration are common and effective alternatives.[6][13]
[16]
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Figure 3: Comparison of common purification workflows for labeled oligonucleotides.

Protocol A: Ethanol Precipitation This method is effective for removing the bulk of the unreacted
small-molecule dye.[5]

» To the reaction mixture, add 1/10th volume of 3 M sodium acetate (pH 5.2).[5]

¢ Add 3 volumes of cold 100% ethanol. Mix well.
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e Incubate at -20°C for at least 30 minutes.[5]

e Centrifuge at high speed (e.g., >13,000 x g) for 20-30 minutes at 4°C.[5]

o Carefully decant the supernatant which contains the unreacted dye.

e Wash the pellet by adding 500 pL of cold 70% ethanol and centrifuge again for 5 minutes.
o Decant the supernatant, and briefly air-dry the pellet. Do not over-dry.

¢ Resuspend the pellet in a suitable volume of nuclease-free water or TE buffer.

Protocol B: Gel Filtration (Desalting Column) This method separates the larger labeled
oligonucleotide from the smaller unreacted dye molecules.

o Equilibrate a desalting column (e.g., Sephadex G-25) with nuclease-free water or TE buffer
according to the manufacturer's instructions.

o Carefully load the entire reaction mixture onto the top of the column resin.

o Elute the sample with buffer. The labeled oligonucleotide will travel faster through the column
and elute first. The free dye will be retained longer.

» Collect fractions and identify the fractions containing the labeled oligonucleotide by their
color and by measuring absorbance.

e Pool the fractions containing the purified conjugate.

Characterization and Quality Control

The concentration and degree of labeling (DOL) can be determined using a UV-Vis
spectrophotometer.

o Measure the absorbance of the purified conjugate solution at 260 nm (Aze0) and 563 nm
(Ase3).

o Calculate the concentration of the oligonucleotide using the following formula:

o Corrected Az260 = A260 - (Ase3 X CF260)
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= Where CFze0 is the correction factor for the absorbance of ATTO 565 at 260 nm. For
ATTO 565, this value is approximately 0.34.

o Oligo Concentration (M) = Corrected Azeo / €260

» Where €260 is the molar extinction coefficient of the oligonucleotide at 260 nm (provided
by the oligo manufacturer).

o Calculate the concentration of the ATTO 565 dye:
o Dye Concentration (M) = Ases / €563
» Where €563 is the molar extinction coefficient of ATTO 565 (120,000 M~cm™1).
e Calculate the Degree of Labeling (DOL):
o DOL = Dye Concentration / Oligo Concentration

= ADOL of ~1.0 indicates that, on average, each oligonucleotide molecule is labeled with
one dye molecule.

Troubleshooting
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Problem

Potential Cause(s)

Suggested Solution(s)

Low Labeling Efficiency

1. Inactive NHS ester due to

hydrolysis.

1. Use anhydrous DMSO and
prepare the dye stock solution
immediately before use.[5]
Ensure the NHS ester vial is
warmed to room temperature

before opening.

2. Incorrect pH of the reaction
buffer.

2. Verify the pH of the reaction
buffer is between 8.0 and 9.0.

[5]19]

3. Presence of competing

amines (e.qg., Tris buffer).

3. Use a non-nucleophilic

buffer like sodium bicarbonate
or borate.[5][12] If the oligo is
in Tris, purify it first by ethanol

precipitation or dialysis.

Multiple Products or Smearing

on Gel

1. Multiple amine groups on

the oligonucleotide.

1. If single labeling is desired,
ensure the starting
oligonucleotide has only one

amine modification.

2. Degradation of the

oligonucleotide or dye.

2. Handle reagents carefully,
use nuclease-free water and
tubes, and protect the dye
from light.

High Background

Fluorescence

1. Incomplete removal of

unreacted dye.

1. Repeat the purification step.
For higher purity, use HPLC.
[16] Butanol extraction can
also be an effective method for

removing free dye.[15][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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